4-Fluoro-3-iodo-6-nitro-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

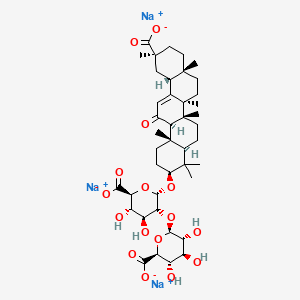

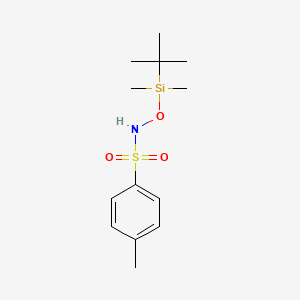

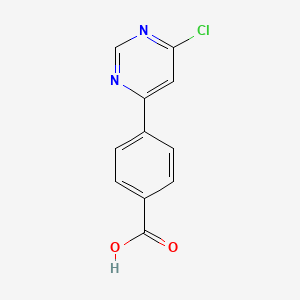

“4-Fluoro-3-iodo-6-nitro-1H-indazole” is a chemical compound with the molecular formula C7H3FIN3O2 . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .

Molecular Structure Analysis

The molecular structure of “4-Fluoro-3-iodo-6-nitro-1H-indazole” consists of a benzene ring fused to a pyrazole ring, with fluorine, iodine, and nitro groups attached at the 4th, 3rd, and 6th positions respectively .Chemical Reactions Analysis

While specific chemical reactions involving “4-Fluoro-3-iodo-6-nitro-1H-indazole” are not detailed in the available resources, indazole derivatives in general have been involved in various chemical reactions. These include transition metal-catalyzed reactions and reductive cyclization reactions .Scientific Research Applications

Drug Development

Indazole compounds have been investigated for use in producing various inhibitors, such as HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . The unique structure of 4-Fluoro-3-iodo-6-nitro-1H-indazole could make it a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.

Dye-Sensitized Solar Cells (DSSCs)

Indazoles are highly conjugated molecules that can be applied to dye-sensitized solar cells due to their ability to coordinate to metal centers and form efficient photosensitizers . The fluorine atom in 4-Fluoro-3-iodo-6-nitro-1H-indazole could enhance this property, making it a candidate for use in DSSCs.

Synthetic Chemistry Building Blocks

Indazoles serve as fundamental scaffolds in the development of various heteroarenes, which demonstrate significant bioactivity and utility as building blocks in synthetic chemistry. The presence of fluorine, iodine, and nitro groups in 4-Fluoro-3-iodo-6-nitro-1H-indazole may offer unique reactivity for constructing complex molecules.

Coordination Chemistry

The pyrazole moiety within indazoles allows for coordination to metal centers such as iridium, lanthanides, and europium . This property could be exploited in coordination chemistry to create new metal complexes with 4-Fluoro-3-iodo-6-nitro-1H-indazole .

Catalysis

Transition metal-catalyzed reactions often involve indazoles as substrates or ligands . The unique substituents on 4-Fluoro-3-iodo-6-nitro-1H-indazole might provide novel catalytic properties or selectivity in such reactions.

Material Science

Given the structural rigidity and electronic properties of indazoles, they may find applications in material science, particularly in the development of organic semiconductors or conductive polymers .

Mechanism of Action

Target of Action

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They have been investigated and applied in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .

Mode of Action

Indazole compounds generally interact with their targets to inhibit or modulate their activity, leading to therapeutic effects .

Biochemical Pathways

Indazole compounds are known to affect various biochemical pathways depending on their specific targets .

Result of Action

Indazole compounds generally exert their effects by modulating the activity of their targets, leading to changes at the molecular and cellular levels .

properties

IUPAC Name |

4-fluoro-3-iodo-6-nitro-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FIN3O2/c8-4-1-3(12(13)14)2-5-6(4)7(9)11-10-5/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCWLTZJVZRHPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FIN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646390 |

Source

|

| Record name | 4-Fluoro-3-iodo-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-iodo-6-nitro-1H-indazole | |

CAS RN |

885522-56-5 |

Source

|

| Record name | 4-Fluoro-3-iodo-6-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.